N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C22H19N5O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28) |
InChI Key |
AKAKYBRHQGROPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly
The stepwise approach involves sequential construction of the benzamide backbone, tetrazole ring, and diphenylmethyl group. This method ensures controlled functionalization and is widely reported in synthetic organic chemistry.
Multi-Component Reactions
Recent advancements employ one-pot multicomponent reactions to streamline synthesis. Bismuth-promoted protocols, for instance, enable simultaneous coupling of benzoyl chloride, diphenylmethanol, and 5-methyltetrazole.
Catalytic Methods
Transition metal catalysts, such as Cu(I) or Bi, enhance reaction efficiency by facilitating cycloaddition and amide bond formation. These methods reduce reaction times and improve yields.
Detailed Preparation Methods
Formation of the Tetrazole Ring
The 5-methyltetrazole moiety is synthesized via [3+2] cycloaddition between nitriles and sodium azide. For example:
-
Reaction Conditions :
Mechanism :
-
Activation of the nitrile group by acidic conditions.
Example :
2-Cyanobenzamide reacts with sodium azide in DMF under reflux to yield 2-(5-methyl-1H-tetrazol-1-yl)benzamide.
Amide Coupling with Diphenylmethylamine
The diphenylmethyl group is introduced via nucleophilic acyl substitution:
-
Reagents :
Procedure :
-
Generate benzoyl chloride by treating 2-(5-methyltetrazol-1-yl)benzoic acid with thionyl chloride.
-
React with diphenylmethylamine in DMF at 0–25°C for 12 h.
One-Pot Multicomponent Synthesis
Bismuth(III) triflate catalyzes a three-component reaction:
-
Components :
-
Benzoyl chloride
-
Diphenylmethanol
-
5-Methyl-1H-tetrazole
-
-
Conditions :
Advantages :
Optimization and Yield Analysis
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Stepwise Cycloaddition | NH₄Cl | DMF | 120 | 24 | 67–95 | |
| Amide Coupling | EDC/HOBt | DCM | 25 | 12 | 70–85 | |
| Multicomponent | Bi(OTf)₃ | Toluene | 80 | 6 | 78 |
Key Observations :
-
Microwave-assisted cycloaddition reduces reaction time to 1–2 h with comparable yields.
-
Catalytic methods using Cu(I) enhance azide-nitrile cycloaddition efficiency.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Alternative Approaches
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, with CAS NO. 1324078-36-5, is a chemical compound that has potential applications in scientific research . This compound features a benzamide core with a diphenylmethyl group and a tetrazole ring.
Similar Compounds
Similar compounds include:
- N-(diphenylmethyl)-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzamide
- N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Synthesis
The synthesis of N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide, a related compound, involves several steps:
- Formation of the Benzamide Core: Reacting 3-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine.
- Introduction of the Diphenylmethyl Group: Via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.
- Formation of the Tetrazole Ring: Reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Potential Applications
N-(diphenylmethyl)-3-(1H-tetrazol-1-yl)benzamide, which shares a similar structure, has several scientific research applications:
- Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The diphenylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
- Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
- Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
- Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
- Losartan selectively blocks angiotensin II type 1 receptors, preventing the vasoconstrictive effects of angiotensin II.
- It reduces blood pressure by relaxing blood vessels and inhibiting aldosterone release.
- The molecular targets are the angiotensin II receptors, and the pathway involves the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Structural Analogues of Benzamide Derivatives
The following table compares N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide with structurally related benzamide-based compounds:
Key Observations:
- Heterocyclic Substituents : The tetrazole group in the target compound distinguishes it from benzimidazole (anti-inflammatory ) or thiadiazole (enzyme inhibition ) derivatives. Tetrazoles are often used to enhance metabolic stability compared to carboxylic acids .
- Synthesis Routes : The target compound likely requires a tetrazole cycloaddition step (e.g., Huisgen reaction), similar to click chemistry methods in , whereas benzimidazole derivatives are synthesized via Mannich reactions .
Pharmacological Potential Based on Structural Features
- Anti-inflammatory Activity : Benzimidazole-containing benzamides (e.g., compound 3a ) show significant anti-inflammatory effects, suggesting that the target compound’s diphenylmethyl group (which enhances lipophilicity) could similarly modulate inflammatory pathways.
- Antimicrobial Activity : Triazole-containing benzamides (e.g., compounds 10a–j ) exhibit moderate activity against E. coli, but the tetrazole group’s role in antimicrobial activity remains unexplored.
Biological Activity
N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.43 g/mol. The compound features a diphenylmethyl group and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Antibacterial | MSSA, MRSA | |
| 4-hydroxy-2-methyl-N-[2-(tetrazol-5-yl)-phenyl] | Protective against nephrotoxicity | Cisplatin-induced toxicity |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that tetrazole derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer types, suggesting potential applications in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with tetrazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, they may trigger apoptotic pathways, leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
In a comparative study involving various tetrazole derivatives, this compound was shown to possess superior antibacterial activity against resistant strains of Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy .
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of related benzamide derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through apoptosis induction, with IC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a diphenylmethylamine derivative with a benzamide precursor functionalized with a tetrazole group. Key steps include:
- Step 1 : Preparation of the benzamide core via condensation reactions (e.g., using 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid with diphenylmethylamine in the presence of coupling agents like EDCl or DCC) .
- Step 2 : Purification via column chromatography or recrystallization, validated by TLC (Rf values) and melting point analysis .
- Characterization : NMR (¹H/¹³C), FTIR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (m/z matching molecular ion peaks) .
Q. How are structural and purity discrepancies resolved during characterization?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) are addressed by:
- Recrystallization to eliminate solvent or impurity interference .
- 2D NMR (COSY, HSQC) to confirm connectivity and assign overlapping signals .
- X-ray crystallography to resolve ambiguities in molecular geometry, as demonstrated in analogous benzamide derivatives .
Q. What in vitro assays are used to screen the compound’s biological activity?
- Methodological Answer : Common assays include:
- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases).
- Receptor binding assays (e.g., P2X7 receptor antagonism via calcium flux or YO-PRO-1 uptake, as in structurally related benzamides) .
- Cytotoxicity profiling using MTT or resazurin assays in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in tetrazole-functionalized benzamide synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining yield, as shown in similar tetrazole derivatives .
Q. How do structural modifications (e.g., substituents on the tetrazole or benzamide) impact bioactivity and selectivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents at the tetrazole 5-position (e.g., methyl vs. phenyl) and evaluate binding affinity changes .
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., P2X7 receptor), correlating binding scores with IC₅₀ values .
- Pharmacophore mapping : Identify critical H-bond acceptors (tetrazole N) and hydrophobic regions (diphenylmethyl group) .
Q. How can contradictions between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- Species-specific assays : Compare human vs. rodent receptor activity (e.g., rat P2X7 IC₅₀ ≈ 29 nM vs. human IC₅₀ ≈ 18 nM) to explain efficacy gaps .
- PK/PD modeling : Assess bioavailability using LC-MS to measure plasma concentrations post-administration .
- Prodrug strategies : Modify solubility via esterification or PEGylation to enhance absorption .
Q. What computational methods validate intermolecular interactions affecting stability or solubility?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict hydrogen bonding (e.g., N–H⋯O interactions in crystal packing) .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯π contacts) influencing crystallization behavior .
Q. How do formulation challenges (e.g., poor aqueous solubility) impact preclinical testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
